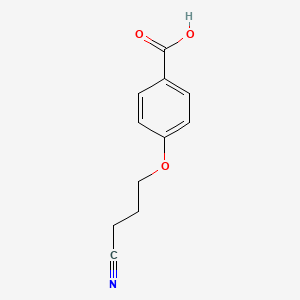

4-(Cyanopropyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125439-53-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(3-cyanopropoxy)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14) |

InChI Key |

IWSHUAKEYWOPMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyanopropyloxy Benzoic Acid and Its Analogues

Strategic Approaches to the Synthesis of 4-(Cyanopropyloxy)benzoic acid

The preparation of this compound typically begins with more readily available precursors, such as 4-hydroxybenzoic acid or its esters. The synthetic strategies involve the introduction of the cyanopropyloxy side chain onto the phenolic oxygen, followed by modification of the carboxyl group if necessary.

The most common pathway to this compound is a two-step process starting from an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719) or methyl 4-hydroxybenzoate. This multi-step approach is advantageous as it protects the carboxylic acid functionality during the initial alkylation step, preventing unwanted side reactions.

The general sequence is as follows:

Alkylation: The phenolic hydroxyl group of a 4-hydroxybenzoate ester is alkylated using a suitable 4-halobutyronitrile (e.g., 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile) in the presence of a base. This reaction yields the corresponding 4-(cyanopropyloxy)benzoate ester.

Hydrolysis: The ester group of the intermediate is then hydrolyzed under basic or acidic conditions to yield the final this compound. nih.govlibretexts.org

This sequence ensures high yields and purity of the final product by separating the two key transformations.

The core of the synthesis is the alkylation of a phenol, a classic Williamson ether synthesis. In this case, the starting material is typically an ester of 4-hydroxybenzoic acid. nih.gov The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 4-halobutyronitrile, displacing the halide and forming the ether linkage.

Commonly used bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The reaction is often carried out in a polar aprotic solvent, such as 2-butanone (B6335102) (methyl ethyl ketone) or acetone, under reflux conditions to ensure the reaction proceeds to completion. nih.gov

Table 1: Typical Conditions for Alkylation to Synthesize Alkoxybenzoate Precursors This table is representative of typical conditions used for analogous syntheses.

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | 1-Bromododecane | K₂CO₃ | 2-Butanone | Reflux, 24 h | nih.gov |

| 4-Hydroxybenzoic acid | Diisopropyl ether | Sulfuric acid | - | - | google.com |

While esterification is a key reaction for derivatization (see Section 1.2.1), hydrolysis is the critical final step in the synthesis of the target acid from its ester precursor. nih.govlibretexts.org The hydrolysis cleaves the ester bond (R-CO-OR') to form a carboxylic acid (R-CO-OH) and an alcohol (R'-OH). libretexts.org

This transformation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. libretexts.orgchemistrylearner.com

Base-Promoted Hydrolysis (Saponification) : This method is often preferred as it is irreversible and goes to completion. libretexts.orgmasterorganicchemistry.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an alcohol to ensure solubility. nih.govmasterorganicchemistry.com The reaction yields an alcohol and a carboxylate salt. A final acidification step is required to protonate the salt and obtain the desired carboxylic acid. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Table 2: Representative Conditions for Hydrolysis of Benzoate Esters

| Substrate | Reagents | Solvent | Conditions | Products | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(dodecyloxy)benzoate | 10 N NaOH | Ethanol | Reflux, 12 h | 4-(Dodecyloxy)benzoic acid, Ethanol | nih.gov |

| Ethyl acetate (B1210297) | NaOH | Water | - | Sodium acetate, Ethanol | libretexts.org |

| Butyl acetate | H₂O, H⁺ catalyst | - | Heat | Acetic acid, 1-Butanol | libretexts.org |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

The esterification of this compound with various alcohols and phenols is a primary method for creating novel materials, particularly thermotropic liquid crystals. researchgate.netnih.gov The structure of the resulting ester significantly influences the mesomorphic properties, such as the type of liquid crystal phase and the temperature range of its stability. frontiersin.org

Several methods can be employed for this esterification:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). tcu.eduopenstax.org However, its use is generally limited to the synthesis of simple alkyl esters. openstax.org

Coupling Agent-Mediated Esterification : For more complex or sensitive alcohols and phenols, coupling agents are preferred. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov

Acid Chloride Route : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.orgmdpi.com The resulting acid chloride readily reacts with an alcohol or phenol, often in the presence of a mild base like pyridine (B92270), to form the ester.

Table 3: Synthesis of Ester Derivatives for Material Applications This table shows representative methods for esterifying benzoic acid analogues.

| Carboxylic Acid | Alcohol/Phenol | Coupling System | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-(4-n-Dodecyloxybenzoyloxy)benzoic acid | 4-Benzyloxyphenol | DCC, DMAP | CH₂Cl₂ | Room Temp, 24 h | nih.gov |

| Benzoic Acid | Methanol | H₂SO₄ (catalyst) | Methanol | Reflux, 45 min | tcu.edu |

The carboxylic acid group can be converted into an amide via reaction with a primary or secondary amine. Amide derivatives are important in various fields of chemistry. researchgate.net The synthesis of amides from carboxylic acids can be challenging due to the acid-base reaction between the two components, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org

To overcome this, several strategies are employed:

High-Temperature Dehydration : The ammonium carboxylate salt can be heated to high temperatures to drive off water and form the amide bond. libretexts.org

Activation of the Carboxylic Acid : This is the most common approach.

Acid Chloride Formation : As with ester synthesis, the carboxylic acid is first converted to an acyl chloride using SOCl₂. The acyl chloride then reacts readily with an amine to yield the amide. This is a component of the Schotten-Baumann reaction when performed in the presence of an aqueous base. openstax.org

Use of Coupling Reagents : A wide variety of modern coupling reagents can facilitate direct amide bond formation under mild conditions. organic-chemistry.org These include carbodiimides like DCC and EDC, as well as uronium-based reagents like HATU and HBTU. These reagents activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.

Table 4: Common Methods for Amide Synthesis from Carboxylic Acids

| Reaction Type | Activating/Coupling Agent | Amine | General Conditions | Reference |

|---|---|---|---|---|

| Acid Chloride Method | SOCl₂, oxalyl chloride | Primary or Secondary | Two steps: 1. Acid chloride formation. 2. Reaction with amine, often with a base. | openstax.org |

| Amide Condensation | DCC, EDCI, HATU, PyBOP | Primary or Secondary | One-pot reaction at or near room temperature. | organic-chemistry.org |

| Direct Amidation | Boronic acid catalyst | Primary or Secondary | Mild conditions, often at room temperature. | organic-chemistry.org |

Acyl Halide Intermediates

The conversion of carboxylic acids, such as this compound, into more reactive acyl halides is a fundamental step in many synthetic sequences. Acyl chlorides, in particular, serve as versatile precursors for the formation of esters, amides, and anhydrides. libretexts.orgorgoreview.com

Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus tribromide (PBr₃). orgoreview.com The reaction with thionyl chloride, often performed in the presence of a weak base like pyridine to neutralize the HCl byproduct, proceeds through a chlorosulfite intermediate. orgoreview.com This intermediate is then attacked by a chloride ion to yield the acyl chloride. orgoreview.com

For instance, 4-alkoxybenzoic acids can be converted to their corresponding acyl chlorides by treatment with thionyl chloride. derpharmachemica.comresearchgate.net This is a widely used method for preparing acyl chlorides that can then be used in subsequent reactions, such as Friedel-Crafts acylation or esterification. libretexts.orgderpharmachemica.com The general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by removal of the excess reagent by distillation. researchgate.netjcsp.org.pk

The reactivity of these acyl halides allows for the construction of more complex molecules. For example, they can react with alcohols to form esters, with ammonia (B1221849) or amines to form amides, and with carboxylic acids to form anhydrides. libretexts.org

Table 1: Reagents for Acyl Halide Formation

| Reagent | Product | Typical Conditions |

| Thionyl chloride (SOCl₂) | Acyl chloride | Often with pyridine or DMF, heating may be required. orgoreview.comresearchgate.net |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | Mild conditions, often with a base. orgoreview.com |

| Phosphorus tribromide (PBr₃) | Acyl bromide | Can convert 3 moles of carboxylic acid per mole of PBr₃. orgoreview.com |

| Phosphorus trichloride (PCl₃) | Acyl chloride |

Modifications of the Cyano-Containing Alkoxy Chain

The structure of the alkoxy chain, including the presence of the cyano group and the length of the alkyl chain, is crucial for determining the properties of the final molecule. Therefore, methods for introducing and modifying this chain are of significant interest.

The cyanopropyloxy group is typically introduced onto a phenolic precursor, such as 4-hydroxybenzoic acid, through a Williamson ether synthesis. This involves the reaction of the phenoxide ion with a haloalkylnitrile, such as 4-bromobutyronitrile.

The general synthetic route involves dissolving p-hydroxybenzoic acid in a suitable solvent, often an alcohol like methanol, and treating it with a base, such as potassium hydroxide (KOH), to form the potassium salt. derpharmachemica.com This salt is then reacted with the appropriate alkyl halide (in this case, a cyanopropyl halide) to form the ether linkage. derpharmachemica.com The reaction mixture is typically refluxed for several hours to ensure completion. derpharmachemica.com

The synthesis of analogues with varied alkoxy chain lengths is a common strategy to fine-tune the physical properties of the resulting compounds, particularly their liquid crystalline behavior. derpharmachemica.commdpi.com This is achieved by using different alkyl halides in the Williamson ether synthesis. derpharmachemica.com For example, reacting 4-hydroxybenzoic acid with a homologous series of n-alkyl halides (e.g., propyl bromide, butyl bromide, etc.) yields a series of 4-alkoxybenzoic acids with varying chain lengths. derpharmachemica.comresearchgate.net

The length of the alkoxy chain can have a significant impact on the mesomorphic properties of the resulting molecules. For instance, in some series of 4-alkoxybenzoic acids, increasing the chain length can lead to the appearance of different liquid crystal phases, such as nematic and smectic phases. derpharmachemica.commdpi.com The transition temperatures between these phases are also dependent on the chain length. mdpi.comnih.gov

Table 2: Effect of Alkoxy Chain Length on Mesomorphic Properties of a Homologous Series

| Alkoxy Chain Length (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 1 | 185.0 | 198.0 |

| 2 | 165.0 | 201.0 |

| 3 | 147.0 | 155.0 |

| 4 | 138.0 | 147.0 |

| 5 | 130.0 | 137.0 |

| 6 | 125.0 | 131.0 |

| Data is illustrative and based on trends observed in homologous series of liquid crystals. derpharmachemica.com |

The presence of substituents on the benzoic acid ring can influence the course and outcome of chemical reactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) affects the reactivity of the carboxylic acid group and the aromatic ring. mdpi.comresearchgate.net

For example, in electrophilic aromatic substitution reactions, the carboxyl group of benzoic acid is a deactivating, meta-directing group. atamanchemicals.com This means that incoming electrophiles will preferentially add to the position meta to the carboxyl group. However, the alkoxy group at the 4-position is an activating, ortho-para-directing group. The interplay of these two groups will determine the regioselectivity of further substitutions on the aromatic ring.

In reactions involving the carboxyl group itself, such as esterification or conversion to an acyl halide, the electronic effects of ring substituents can alter the reaction rate. Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may affect reaction equilibria. researchgate.net Conversely, electron-donating groups can decrease the acidity. researchgate.net Studies on substituted benzoic acids have shown that these substituent effects can be quantified and correlated with various physical and chemical properties. researchgate.net

Advanced Synthetic Techniques Applicable to Benzoic Acid Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and modification of benzoic acid derivatives, providing milder and more efficient routes to desired products.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. organic-chemistry.orgacs.org For benzoic acid derivatives, photocatalytic approaches can be used for various transformations.

One notable application is the visible-light-induced acylative coupling of benzoic acid derivatives with alkenes to produce dihydrochalcones. organic-chemistry.orgacs.org This method involves the deoxygenation and coupling of the benzoic acid derivative, proceeding via a radical pathway. organic-chemistry.org The reaction is typically carried out using a photocatalyst, such as an iridium or an organic dye-based catalyst, in the presence of a suitable additive and base. organic-chemistry.org This approach offers a milder alternative to traditional methods for generating acyl radicals. organic-chemistry.orgacs.org

Another area of interest is the photocatalytic degradation of benzoic acid, which often proceeds via hydroxyl radical attack on the aromatic ring, leading to hydroxylation and eventual ring-opening. researchgate.net While this is often studied in the context of environmental remediation, the underlying principles of photocatalytic activation of the benzoic acid structure can be harnessed for synthetic purposes.

Furthermore, ionic liquid-supported photocatalysts have been developed for the synthesis of benzoic acid derivatives. nih.gov These systems offer advantages such as catalyst reusability and environmentally friendly reaction conditions. nih.gov For example, an ionic liquid-supported anthraquinone (B42736) photocatalyst has been used for the synthesis of benzoic acid derivatives via the cleavage of vicinal diols. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively employed in the synthesis of 4-alkoxybenzoic acids. cuny.edu Palladium and iron catalysts are particularly noteworthy in this context.

A general and efficient method for the synthesis of a full series of 4-alkoxybenzoic acids involves the reaction of methyl 4-hydroxybenzoate with an appropriate n-alkyl halide in the presence of a base, followed by saponification. ajol.info While this is a classic Williamson ether synthesis, transition metals can play a crucial role in alternative C-O bond-forming reactions or in the construction of the benzoic acid moiety itself.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. For instance, a palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides has been developed, which can be precursors to phenols that then undergo etherification. organic-chemistry.org

Iron-catalyzed cross-coupling reactions offer a cost-effective and environmentally friendly alternative to palladium-based systems. For example, the synthesis of 4-nonylbenzoic acid has been achieved through an iron-catalyzed cross-coupling of an alkyl Grignard reagent with a methyl 4-halobenzoate. orgsyn.org This methodology is notable for its mild reaction conditions and rapid reaction times. orgsyn.org

The following table summarizes representative conditions for the synthesis of 4-alkoxybenzoic acid analogues using transition metal catalysis.

| Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |

| Iron Salt | Nonylmagnesium bromide, Methyl 4-bromobenzoate | 4-Nonylbenzoic acid methyl ester | 91 | orgsyn.org |

| Pd(OAc)2 | 3-Bromobenzophenone, Ethylene | 3-Vinylbenzophenone | - | scielo.br |

| PdCl2(dppf) | Arylboronic acid, (Z)-vinyl iodide | Diene ester | 70 | beilstein-journals.org |

Reductive Alkylation Methodologies

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This methodology can be applied to the synthesis of analogues of this compound, particularly those where the carboxylic acid is replaced by an amino or substituted amino group, or where the synthesis proceeds through an aldehyde intermediate.

The direct reductive amination of aldehydes and ketones with amines in the presence of a reducing agent is a common approach. arkat-usa.orgorganic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being frequently used. masterorganicchemistry.com For instance, a practical procedure for the synthesis of benzyl (B1604629) amines involves the reductive amination of arylaldehydes with primary or secondary amines using a sodium borohydride-acetic acid system, with yields ranging from 50-75%. arkat-usa.org

More recently, methods for the reductive alkylation of amines using carboxylic acids as the electrophile have been developed. rsc.orgworktribe.com These reactions often proceed through an initial amidation step to form an amide, which is then reduced in situ. A two-step process involving a silane-mediated amidation followed by a zinc-catalyzed amide reduction has been shown to be effective for a wide range of amines and carboxylic acids. rsc.orgworktribe.com This approach tolerates a variety of functional groups, including aryl halides and nitro groups. worktribe.com

While not a direct synthesis of the ether linkage, reductive alkylation can be a key step in a multi-step synthesis of this compound analogues. For example, 4-hydroxybenzaldehyde (B117250) can be used as a starting material, which first undergoes reductive amination, followed by etherification of the phenolic hydroxyl group. Alternatively, a precursor like 4-(cyanopropyloxy)benzaldehyde could be subjected to reductive amination to introduce an aminomethyl group in place of the carboxylic acid.

The table below illustrates typical conditions for reductive alkylation reactions that could be adapted for the synthesis of analogues of this compound.

| Reducing System | Substrates | Product Type | Yield (%) | Reference |

| NaBH4 - AcOH | Arylaldehyde, Heterocyclic amine | Benzyl amine | 50-75 | arkat-usa.org |

| Phenylsilane, Zn(OAc)2 | Carboxylic acid, Amine | N-Alkyl amine | up to 97 | rsc.orgworktribe.com |

| Sodium Borohydride | p-Aminobenzoic acid, Benzaldehyde derivative | 4-(Benzylamino)benzoic acid derivative | - | acs.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.orgnih.gov This technique is particularly well-suited for solid-state reactions and has been successfully applied to the synthesis of various organic compounds, including analogues of this compound.

The Williamson ether synthesis, a fundamental reaction for forming ether linkages, has been adapted to mechanochemical conditions. researchgate.nettandfonline.com This solvent-free approach allows for the direct grafting of organic molecules onto surfaces and can be envisioned for the synthesis of 4-alkoxybenzoic acids from 4-hydroxybenzoic acid and an alkyl halide. researchgate.nettandfonline.com

The synthesis of liquid crystals based on 4-alkoxybenzoic acids has been achieved using mechanochemistry. For example, hydrogen-bonded liquid crystals have been prepared by ball-milling 4-(octyloxy)benzoic acid with various 4-alkylbenzoic acids. mdpi.com This demonstrates the feasibility of manipulating and forming structures involving long-chain alkoxybenzoic acids under mechanochemical conditions.

Furthermore, mechanochemical methods have been developed for a variety of other transformations that are relevant to the synthesis of the target compound and its analogues. These include C-N bond-forming reactions for the synthesis of amides and amines, which could be used to create amide analogues of this compound or to modify the carboxylic acid group. chemrxiv.org For instance, the synthesis of the anticancer drug Imatinib involves a two-step mechanochemical sequence starting from 4-(hydroxymethyl)benzoic acid. chemrxiv.org

The following table provides examples of mechanochemical synthetic methods relevant to the preparation of this compound and its analogues.

| Reaction Type | Reactants | Product Type | Yield (%) | Reference |

| Williamson Ether Synthesis | Chloroalkyl-terminated silicon nanoparticles, Phenol | Phenoxy-functionalized silicon nanoparticles | - | researchgate.nettandfonline.com |

| Hydrogen-Bonded Liquid Crystal Formation | 4-(Octyloxy)benzoic acid, 4-Alkylbenzoic acid | Liquid crystal complex | - | mdpi.com |

| Amine Synthesis | 4-(Hydroxymethyl)benzoic acid amide, Morpholine | Morpholine derivative of 4-(hydroxymethyl)benzoic acid | 80 | chemrxiv.org |

| Diaryl Ether Synthesis | Phenol, Diaryliodonium salt | Diaryl ether | up to 99 | rsc.org |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structures and electronic properties. researchgate.netiosrjournals.org These computational methods are used to predict the behavior of molecules and can elucidate properties that are difficult or impossible to measure experimentally. For derivatives of benzoic acid, these calculations have been used to determine optimized geometries, vibrational spectra, and various quantum chemical parameters that describe their reactivity and stability. researchgate.netresearchgate.netvjst.vn

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is particularly favored for its balance of accuracy and computational efficiency. mdpi.com In the study of benzoic acid derivatives, DFT, often using the B3LYP hybrid functional combined with basis sets like 6-311G, is widely applied to determine optimized molecular structures, electronic properties, and vibrational frequencies. researchgate.netactascientific.comresearchgate.net These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics. vjst.vnnih.gov

The prediction of a molecule's three-dimensional structure is a primary application of quantum chemical calculations. DFT methods are used to find the lowest energy conformation by optimizing bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netactascientific.com For a molecule like 4-(Cyanopropyloxy)benzoic acid, these calculations would define the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid group, and the conformational flexibility of the cyanopropyloxy side chain. For instance, in a related compound, 4-(4-Propoxybenzoyloxy)benzoic acid, the dihedral angles between the propoxy and benzoic acid groups and the central benzoyloxy unit were determined to be 4.36° and 55.35°, respectively. nih.gov Similarly, studies on 4-(carboxyamino)-benzoic acid have detailed specific bond lengths, such as C-N distances around 1.39 Å and C-O distances in the carboxyl group ranging from 1.23 to 1.36 Å. actascientific.com Such precise geometrical data is crucial for understanding intermolecular interactions in condensed phases.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.ro The HOMO acts as an electron donor, while the LUMO is an electron acceptor. actascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. actascientific.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com DFT calculations are routinely used to compute these energies and predict the electronic absorption properties of molecules. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -6.82 eV |

| LUMO Energy | -1.82 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Energy | 6.82 eV |

| Electron Affinity | 1.82 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface plots color-coded values of electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. semanticscholar.org For benzoic acid derivatives, the most negative potential is consistently found around the oxygen atoms of the carboxylic acid group, highlighting their role as primary sites for electrophilic interaction. semanticscholar.org In this compound, negative potential would be expected on the carboxylic oxygens and the nitrogen atom of the cyano group, while positive potentials would be located on the carboxylic hydrogen and hydrogens of the aromatic ring.

To gain a more quantitative understanding of local reactivity, Fukui functions are calculated. These functions describe the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgpreprints.org

The Electron Localization Function (ELF) provides a detailed picture of electron pairing and localization in a molecule. researchgate.net It is a method for mapping the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. ELF analysis helps to distinguish core electrons, covalent bonds, and lone pairs, providing a clear representation of the molecule's bonding characteristics. researchgate.net For aromatic systems like benzoic acid, ELF analysis can reveal the delocalized nature of π-electrons in the benzene ring and the localized covalent bonds and lone pairs in the substituent groups. researchgate.net

Excitation Energies and Spectroscopic Property Prediction

The prediction of excitation energies and spectroscopic properties through computational methods offers profound insights into the electronic structure of this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate and understand the absorption spectra of benzoic acid derivatives. arxiv.org

Studies on related compounds, like 4-cyanobenzoic acid, have demonstrated that vibrational spectral analyses can be accurately performed using methods like Hartree-Fock and DFT (B3LYP) with a 6-31G* basis set. rasayanjournal.co.in These calculations help in assigning the fundamental vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. For instance, the characteristic C≡N stretching mode in 4-cyanobenzoic acid is observed experimentally around 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum, with a calculated value of 2330 cm⁻¹. rasayanjournal.co.in Similarly, the C=O stretching vibration of the carboxylic acid group is typically found in the region of 1725 ± 65 cm⁻¹. rasayanjournal.co.in

For other benzoic acid derivatives, it has been noted that the absorption spectra can exhibit shifts based on the nature of the substituents. For example, in 4-n-alkanoyloxy benzoic acids, a blue shift in the absorbance spectra is observed with an increase in the alkyl chain length. nih.gov The energy band gaps of these compounds can also be evaluated from these theoretical calculations. nih.gov Computational models that combine quantum chemical calculations with considerations of the solvent environment can provide a more accurate prediction of UV-Vis absorbance spectra. rsc.org

Table 1: Experimental and Calculated Vibrational Frequencies for Functional Groups in a Related Compound (4-cyanobenzoic acid)

| Functional Group | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (HF/6-31G*) (cm⁻¹) |

|---|---|---|---|

| C≡N stretch | 2240 | 2239 | 2330 |

| C=O stretch | 1710 | - | 1805 |

Data sourced from a study on 4-cyanobenzoic acid, a structurally related molecule. rasayanjournal.co.in

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For compounds like this compound, which have the potential to form liquid crystals, MD simulations can elucidate the formation mechanisms and structures of different phases.

Simulations of cyanobiphenyl liquid crystals, which share the cyano- functional group, have been successful in reproducing their nematic properties. tandfonline.com These simulations can calculate order parameters, diffusion coefficients, and conformational equilibria, which are comparable to experimental data. tandfonline.comacs.org For instance, MD simulations of 4-octyl-4'-cyanobiphenyl (8CB) have successfully reproduced the formation of a free-standing liquid crystalline film, indicating that such structures are stabilized primarily by intermolecular interactions. azom.com The simulations can also predict phase transition temperatures, although these may be higher than experimental values due to the size effects in the simulation box. azom.com

In the context of this compound, MD simulations could be used to investigate how the cyanopropyloxy chain influences the molecular packing and the stability of potential liquid crystalline phases. The flexibility of the alkyloxy chain and the strong dipole of the cyano group are key factors that would be explored in such simulations.

Computational Approaches to Molecular Interactions and Self-Assembly

The self-assembly of molecules into ordered structures is a key area of interest, particularly for compounds that can form liquid crystals or other supramolecular structures. For benzoic acid derivatives, hydrogen bonding plays a crucial role in their self-assembly. nih.gov Computational methods can be used to investigate the strength and geometry of these interactions.

Prediction of Ligand Binding Sites and Affinities

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design and materials science. For a molecule like this compound, understanding its potential binding to a protein or a surface is crucial for various applications.

The process involves predicting the binding affinity and the interactions with amino acid residues in the active site of a protein. The binding affinity is often expressed as a docking score. For example, in a study of several benzoic acid derivatives against SARS-CoV-2 main protease, docking scores ranged from -29.59 for benzoic acid to higher values for more substituted derivatives, indicating stronger binding. Computational studies on benzoic acid derivatives have shown that they can act as inhibitors for various enzymes. niscpr.res.in

Scoring Functions for Molecular Interactions

Scoring functions are at the heart of molecular docking and are used to estimate the binding affinity between a ligand and a receptor. They are mathematical models that take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

An ideal scoring function can accurately rank different binding poses of a ligand and distinguish between active and inactive molecules. The development and refinement of scoring functions are an active area of research. For a given docking problem, the choice of scoring function can significantly impact the results. Therefore, it is often recommended to use multiple scoring functions to improve the reliability of the prediction.

Theoretical Investigations of Reactivity Parameters

DFT calculations are widely used to determine various quantum chemical parameters that describe the reactivity of a molecule. vjst.vn These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov

The HOMO-LUMO gap is a particularly important parameter as it is related to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. For 4-n-alkanoyloxy benzoic acids, it has been shown that the position of the ester moiety has a significant impact on the reactivity parameters. nih.gov Computational studies on various benzoic acid derivatives have used these parameters to understand their antioxidant activity and other chemical properties. scielo.org.za

Table 2: Calculated Quantum Molecular Descriptors for a Related Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.82 eV |

| LUMO Energy | -1.82 eV |

| Energy Gap | 5.0 eV |

Data sourced from a study on 4-(carboxyamino)-benzoic acid. vjst.vn

Non-Linear Optical (NLO) Property Prediction

Molecules with large dipole moments and extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating parameters such as the dipole moment, polarizability, and first-order hyperpolarizability (β).

The presence of the cyano group, which is a strong electron-withdrawing group, and the benzoic acid moiety in this compound suggests that it may possess interesting NLO properties. Theoretical calculations on similar molecules have shown that the substitution pattern on the benzene ring can significantly influence the NLO response. For instance, in triphenylamine-based α-cyanocinnamic acid derivatives, the substitution of a fluorine atom at different positions was found to remarkably enhance the NLO response. The calculated quantum chemical parameters, such as a high dipole moment, can indicate the potential for NLO characteristics. vjst.vn

Advanced Material Applications: Liquid Crystalline Systems

Role as a Liquid Crystalline Mesogen

4-(Cyanopropyloxy)benzoic acid functions as a liquid crystalline mesogen, which is the fundamental molecular unit that gives rise to the mesophases of liquid crystals. rsc.org The molecule's calamitic, or rod-like, shape is a primary determinant of its mesogenic properties. This structure can be deconstructed into three key components: the rigid benzoic acid core, the flexible cyanopropyloxy tail, and the carboxylic acid head group.

Rigid Core: The para-substituted benzene (B151609) ring provides the necessary rigidity and linearity to the molecule. This aromatic core contributes to the anisotropic van der Waals interactions that promote the parallel alignment of molecules, a hallmark of liquid crystalline ordering.

Flexible Tail: The cyanopropyloxy chain (-O(CH₂)₃CN) acts as a flexible tail. This alkyl chain introduces a degree of fluidity into the system, which is essential for the formation of liquid-like phases. The length and conformation of this tail significantly influence the specific type of mesophase formed and its thermal stability.

Polar Terminus: The terminal cyano group (-CN) is strongly polar. This feature enhances the dipole moment of the molecule, leading to strong dipole-dipole interactions that contribute to the stability of the liquid crystalline phases. nih.govnih.gov

The combination of these features allows this compound molecules to self-assemble into ordered, yet fluid, arrangements that are characteristic of the liquid crystalline state.

Formation and Characterization of Mesophases

The liquid crystalline behavior of this compound is primarily observed in its thermotropic mesophases, which are phases that appear and disappear within specific temperature ranges. The characterization of these phases is typically accomplished using a combination of differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govresearchgate.net DSC is employed to detect the phase transitions by measuring the heat flow into or out of a sample as a function of temperature, revealing the transition temperatures and their associated enthalpy changes. nih.gov POM is used to visually identify the distinct textures of different mesophases, which arise from their unique anisotropic optical properties. mdpi.com

As a thermotropic liquid crystal, this compound exhibits a sequence of phase transitions upon heating from its solid crystalline state to its isotropic liquid state. researchgate.net The transitions between the crystalline, smectic, nematic, and isotropic phases occur at well-defined temperatures. nih.gov The specific sequence and temperature range of these mesophases are intrinsic properties of the compound, dictated by its molecular structure.

Derivatives of 4-alkoxybenzoic acid are well-documented to exhibit smectic phases, which are characterized by a layered arrangement of molecules. researchgate.net In these phases, the molecules are organized into distinct layers, with the long molecular axes typically oriented perpendicular or tilted with respect to the layer planes. The presence and stability of smectic phases, such as the Smectic C (SmC) and Smectic G (SmG) phases, are strongly correlated with the length of the terminal alkoxy chain. nih.gov Longer chains tend to promote stronger intermolecular interactions, favoring the formation of more highly ordered smectic structures. nih.gov For instance, studies on analogous compounds have shown that increasing the alkyl chain length can lead to a significant stabilization of the SmC phase. nih.gov

The following table, based on data for the similar compound 4-(4-pentenyloxy)benzoic acid, illustrates the typical phase transitions observed in such systems.

| Transition | Temperature (°C) | Enthalpy (ΔH, kcal/mol) |

|---|---|---|

| Crystalline to Smectic X1 | 99.0 | 4.97 |

| Smectic X1 to Smectic X2 | 105.0 | 0.13 |

| Smectic X2 to Nematic | 125.5 | 0.81 |

| Nematic to Isotropic | 145.0 | 0.08 |

Data adapted from studies on 4-(4-pentenyloxy)benzoic acid, a structural analogue.

The stability of the liquid crystalline mesophases is profoundly influenced by the molecular architecture. nih.gov For this compound, several structural elements are critical:

Core Aromaticity : The rigid phenyl benzoate core is essential for establishing the baseline liquid crystalline potential. tandfonline.com

Alkoxy Chain Length : The length of the flexible tail affects the balance between positional and orientational order. Generally, longer chains favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals forces between adjacent molecules. nih.gov

Molecular Self-Assembly Mechanisms in Liquid Crystals

The formation of liquid crystal phases is a direct result of molecular self-assembly, a process where molecules spontaneously organize into structurally well-defined arrangements. hartleygroup.org For this compound, as with other benzoic acid derivatives, the primary mechanism driving this self-assembly is the formation of intermolecular hydrogen bonds. nih.gov

The carboxylic acid group (-COOH) of this compound is the key functional group responsible for its self-assembly into liquid crystalline structures. Two molecules of the acid can form a stable dimeric structure through a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netrsc.org

This dimerization is a powerful organizing force, effectively creating a new, larger supramolecular mesogen with an elongated and more rigid core. researchgate.net This extended rod-like structure enhances the anisotropy of the molecular shape, which is a critical factor for the formation of calamitic mesophases. The stability of these hydrogen-bonded dimers is crucial for the existence of the liquid crystalline state in this class of compounds. nih.gov The hydrogen bonding interaction is recognized as a key element in both the production and stabilization of LC mesophases. nih.gov

Dipole-Dipole and van der Waals Forces

The formation and stability of liquid crystal phases are governed by a delicate balance of intermolecular interactions. In systems containing this compound, both dipole-dipole and van der Waals forces play a crucial role. nih.gov The presence of the highly polar cyano (-CN) group at the end of the propyloxy chain introduces a significant dipole moment to the molecule. This permanent dipole leads to strong dipole-dipole interactions, which contribute to the alignment of the molecules along a common axis, a hallmark of the nematic liquid crystal phase.

Electro-Optical Properties and Anisotropy of Liquid Crystalline Systems

Liquid crystalline systems derived from compounds like this compound exhibit significant anisotropy in their electro-optical properties. This anisotropy is a direct consequence of the orientational order of the elongated molecules in the mesophase. The differential response of the material to light and electric fields depending on their orientation relative to the molecular director forms the basis of many modern technologies.

Optical Anisotropy (Birefringence): The rod-like shape of the molecules in the liquid crystal phase leads to optical anisotropy, also known as birefringence (Δn). This is the difference in the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. This property is fundamental to the operation of liquid crystal displays (LCDs) and other photonic devices. Computational studies can be employed to estimate the optical anisotropy and other electro-optic responses of liquid crystal materials, guiding the design of new molecules with desired properties. nih.gov

The following table summarizes the expected impact of the molecular features of this compound on the electro-optical properties of its liquid crystalline phase, based on general principles and data from related compounds.

| Molecular Feature | Property Affected | Expected Outcome |

| Terminal Cyano (-CN) Group | Dielectric Anisotropy (Δε) | High Positive Value |

| Rigid Benzoic Acid Core | Optical Anisotropy (Δn) | Significant Birefringence |

| Elongated Molecular Shape | Anisotropy in general | Direction-dependent properties |

Applications in Sensor Technology and Materials Science

The unique properties of liquid crystalline systems based on this compound and its analogs open up a wide array of applications in sensor technology and materials science. The ability of the liquid crystal to respond to external stimuli makes it an excellent candidate for developing sensitive and selective sensors.

Liquid crystals can serve as templates for the creation of ordered polymeric networks. rsc.org By polymerizing monomers within an ordered liquid crystal phase, the anisotropic structure of the liquid crystal can be imprinted onto the polymer, resulting in a material with unique and controllable properties. This technique can be utilized to fabricate polymeric sensors. For instance, a cholesteric liquid crystal polymer network can be used to create colorful artificial muscles and motile humidity sensors. researchgate.net While specific examples using this compound are not detailed in the available literature, its ability to form liquid crystal phases makes it a potential candidate for such templating applications. The resulting polymer would possess a structured surface capable of specific interactions with analytes, leading to a detectable optical or electrical response.

The ordered nature of liquid crystals allows for the evaluation of spatial responses in sensor applications. When an analyte interacts with the surface of a liquid crystal, it can disrupt the local molecular ordering. This disruption can propagate through the material, leading to a change in the optical texture that can be observed with a polarizing microscope. The extent and nature of this change can provide information about the spatial distribution and concentration of the analyte. While direct studies on this compound are not available, the principle remains applicable. The sensitivity of the liquid crystal's alignment to surface interactions is a key factor in designing such sensors.

Liquid crystals, including those based on benzoic acid derivatives, have demonstrated high selectivity in the separation of structural isomers when used as stationary phases in gas chromatography (GC). nih.govvurup.sk The ordered arrangement of the liquid crystal molecules provides a structured environment that can differentiate between isomers based on their shape and size.

A study on 4-(Decyloxy)benzoic acid, a compound structurally similar to this compound, showed its effectiveness in separating butyl acetate (B1210297), butyl alcohol, and amyl alcohol isomers. nih.gov The separation efficiency was found to be dependent on the temperature, with better separation observed in the surface adsorption region compared to the thermodynamic region. nih.gov The selectivity arises from the differential interaction of the isomers with the liquid crystal surface. The following table illustrates the separation factors (α) for various isomer pairs using a 4-(Decyloxy)benzoic acid stationary phase, highlighting the potential of such materials for chromatographic separations.

| Isomer Pair | Separation Factor (α) at 303.2 K | Separation Factor (α) at 328.2 K |

| n-Butyl Acetate / iso-Butyl Acetate | 1.52 | 1.57 |

| n-Butyl Acetate / tert-Butyl Acetate | 3.99 | 3.88 |

| n-Butyl Alcohol / iso-Butyl Alcohol | 1.72 | 1.74 |

| n-Butyl Alcohol / tert-Butyl Alcohol | 6.26 | 8.34 |

| n-Amyl Alcohol / iso-Amyl Alcohol | 1.34 | 1.35 |

| n-Amyl Alcohol / tert-Amyl Alcohol | 6.49 | 5.46 |

Data adapted from a study on 4-(Decyloxy)benzoic acid. researchgate.net

The surface energy of a liquid crystal is a critical parameter that governs its interaction with other materials and its behavior at interfaces. nih.gov Inverse gas chromatography at infinite dilution (IGC-ID) is a powerful technique used to determine the surface properties of materials, including the dispersive component of the surface energy (γSD). nih.gov

Research on 4-(Decyloxy)benzoic acid has provided insights into the surface energy of such liquid crystalline materials. nih.gov The dispersive surface energy was determined using both the Schultz and Dorris-Gray methods, with values ranging from 44.06 to 47.74 mJ/m² in the temperature range of 303.2–328.2 K. nih.gov These values indicate a moderately energetic surface. Furthermore, the surface of 4-(Decyloxy)benzoic acid was found to have an acidic character. nih.gov This acidity influences its specific interactions with polar molecules, which is crucial for applications such as isomer separation and sensor design. The cyanopropyloxy group in this compound would also be expected to influence the surface energy and interfacial chemistry, likely leading to different interaction profiles compared to an alkyloxy-substituted analog.

The table below shows the dispersive surface energy of 4-(Decyloxy)benzoic acid at different temperatures, providing a reference for the expected surface properties of similar benzoic acid-based liquid crystals.

| Temperature (K) | Dispersive Surface Energy (γSD) - Schultz Method (mJ/m²) | Dispersive Surface Energy (γSD) - Dorris-Gray Method (mJ/m²) |

| 303.2 | 47.51 | 47.74 |

| 313.2 | 46.38 | 47.36 |

| 323.2 | 44.71 | 46.45 |

Data adapted from a study on 4-(Decyloxy)benzoic acid. nih.govresearchgate.net

Analytical Characterization Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of "4-(Cyanopropyloxy)benzoic acid" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For "this compound," ¹H-NMR and ¹³C-NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzoic acid ring, the protons of the propyl chain, and the methylene protons adjacent to the ether oxygen and the cyano group. The chemical shifts, integration values, and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments within the molecule. This includes the carboxyl carbon, the aromatic carbons, and the carbons of the cyanopropyloxy side chain.

Currently, detailed, publicly available experimental NMR data specifically for "this compound" is limited. However, predicted spectral data can be used as a reference.

| ¹H-NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.2 |

| -OCH₂- Protons | ~4.1 |

| -CH₂- Protons (middle of chain) | ~2.2 |

| -CH₂CN Protons | ~2.6 |

| Carboxylic Acid Proton | 12.0 - 13.0 |

| ¹³C-NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 165 - 175 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 120 - 130 |

| CN (Nitrile) | 118 - 122 |

| -OCH₂- | 65 - 70 |

| -CH₂- (middle of chain) | 20 - 25 |

| -CH₂CN | 15 - 20 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C-O ether stretch (around 1250 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and various C-H and aromatic C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C≡N and aromatic ring vibrations would be expected to show strong Raman signals.

While specific experimental spectra for "this compound" are not widely published, the expected vibrational modes can be summarized.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C≡N Stretch (Nitrile) | 2240-2260 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Ether) | 1200-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid moiety in "this compound" contains a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) can be influenced by the cyanopropyloxy substituent. This technique is particularly useful for quantitative analysis.

X-ray Diffraction (XRD) for Structural Elucidation

For "this compound" in its solid, crystalline form, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline form of the material.

Nanoscale Infrared Spectroscopy for Interfacial Analysis

Nanoscale infrared spectroscopy, a technique that combines atomic force microscopy with IR spectroscopy, could be employed to study the chemical composition of "this compound" at the nanoscale. This would be particularly relevant for analyzing thin films or for understanding the compound's behavior at interfaces, for example, in the context of self-assembled monolayers.

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are essential for the purification of "this compound" and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like "this compound." A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol), would be suitable for separating the compound from impurities. Detection is typically achieved using a UV detector set to the λmax of the compound.

Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis, for monitoring the progress of a chemical reaction, and for determining appropriate solvent systems for column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Due to the compound's aromatic structure and carboxylic acid group, reverse-phase HPLC (RP-HPLC) is the most common approach.

In this method, the compound is passed through a column packed with a nonpolar stationary phase (most commonly C18) using a polar mobile phase. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the two phases. For benzoic acid derivatives, the mobile phase typically consists of a mixture of acetonitrile and water, often acidified with phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring possesses strong chromophores. sigmaaldrich.comupb.ro This technique is crucial for assessing the purity of a synthesis product and for isolating any potential impurities for further characterization. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | Provides a nonpolar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid sielc.comlongdom.org | Polar solvent system to elute the compound. Acid improves peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes over time. |

| Flow Rate | 1.0 mL/min longdom.org | Controls the speed of the separation. |

| Detection | UV, at ~220-230 nm sigmaaldrich.com | The aromatic ring absorbs UV light, allowing for sensitive detection. |

| Internal Standard | 4-hydroxyacetanilide or 3,5-dinitrobenzoic acid nih.gov | A known compound added to improve quantitative accuracy. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC/MS) are powerful tools for the analysis of volatile and thermally stable compounds. Since carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to their polarity, a derivatization step is often necessary to convert the analyte into a more volatile form, such as its methyl ester. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification. GC/MS is highly sensitive and specific, making it suitable for identifying trace impurities and confirming the structure of the target compound. rsc.org Isotope dilution GC/MS, where a labeled version of the analyte is used as an internal standard, can yield results of very high accuracy and precision. rsc.org

Table 2: General GC/MS Analytical Approach for Benzoic Acid Derivatives

| Step | Description | Rationale |

|---|---|---|

| Sample Preparation | Extraction using a solvent like chloroform, followed by derivatization. | Isolates the analyte from the matrix and increases its volatility for GC analysis. nih.gov |

| GC Column | Capillary column (e.g., DB-1, HP-5MS). nist.gov | Provides high-resolution separation of components in the mixture. |

| Carrier Gas | Inert gas, typically Helium or Hydrogen. nist.gov | Transports the vaporized sample through the column. |

| Ionization Mode | Electron Ionization (EI) | A standard, robust method for generating characteristic mass spectra. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantification, while full scan is used for identification. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly advantageous for analyzing compounds like this compound without the need for derivatization.

The compound is first separated using an HPLC system, typically with a C18 column and a mobile phase of acetonitrile and water containing an MS-compatible acid like formic acid. ijsr.net The eluent from the column is then introduced into the mass spectrometer's ion source. For a carboxylic acid, electrospray ionization (ESI) in negative ion mode is highly effective, as it readily forms the deprotonated molecule [M-H]⁻. ijsr.netresearchgate.net For enhanced specificity, tandem mass spectrometry (MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion, significantly reducing background noise and improving detection limits. ijsr.netvu.edu.au

Table 3: Common LC-MS/MS Parameters for Benzoic Acid Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Separation | Reverse-Phase HPLC (C18 column) ijsr.net | Separates the analyte from other components in the sample mixture. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid ijsr.net | Ensures compatibility with the MS detector (avoids non-volatile salts). |

| Ion Source | Electrospray Ionization (ESI), Negative Mode ijsr.net | Efficiently generates ions ([M-H]⁻) from the acidic analyte. |

| Detection Mode | Multiple Reaction Monitoring (MRM) ijsr.net | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. |

| Mass Transition | e.g., m/z 137 → 93 for hydroxybenzoic acids vu.edu.au | The specific parent ion → fragment ion transition used for quantification. |

Inverse Gas Chromatography at Infinite Dilution (IGC-ID) for Surface and Thermodynamic Properties

Inverse Gas Chromatography at Infinite Dilution (IGC-ID) is a specialized technique used not for compositional analysis but to characterize the physicochemical properties of a solid material. In this method, this compound itself would serve as the stationary phase, typically coated onto an inert support and packed into a column. nih.govicm.edu.pl A series of known volatile probe molecules (both nonpolar alkanes and polar compounds) are then injected into the column at infinite dilution (i.e., very low concentrations). paint.org

By measuring the retention times of these probes, it is possible to calculate key surface and thermodynamic properties of the material. nih.govresearchgate.net These properties include the dispersive component of the surface energy (γSD), the specific free energy (ΔGA S), enthalpy (ΔHA S) of adsorption, and Lewis acid-base parameters (KA and KD). nih.govtubitak.gov.tr This information is vital for understanding the intermolecular interactions between the compound and other substances, which is critical in materials science applications such as composites and liquid crystal formulations. For instance, studies on similar long-chain alkoxybenzoic acids have used IGC-ID to determine their surface character, finding them to be predominantly acidic. nih.govtubitak.gov.tr

Table 4: Properties of 4-(Decyloxy)benzoic Acid (a structural analog) Determined by IGC-ID

| Property | Description | Significance |

|---|---|---|

| Dispersive Surface Energy (γSD) | The part of the surface energy due to Lifshitz-van der Waals forces. | Indicates the potential for non-specific, dispersive interactions with other materials. |

| Specific Enthalpy of Adsorption (ΔHA S) | The enthalpy change associated with acid-base interactions between the surface and a polar probe. | Quantifies the strength of specific interactions (e.g., hydrogen bonding). |

| Acid-Base Constants (KA / KD) | Lewis acidity (electron acceptor) and basicity (electron donor) constants of the surface. | Characterizes the surface as acidic (KA > KD) or basic (KD > KA), predicting its interaction with polar molecules. nih.gov |

Thermal Analysis Techniques

Thermal analysis is crucial for characterizing materials that exhibit changes in physical properties with temperature. For this compound, which is expected to have liquid crystalline properties similar to other alkoxybenzoic acids, these techniques are indispensable.

Differential Scanning Calorimetry (DSC) for Mesomorphic and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov A sample of this compound and an inert reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain them at the same temperature is measured. nih.govnih.gov

The resulting thermogram plots heat flow versus temperature, revealing endothermic events (like melting) and exothermic events (like crystallization) as peaks. nih.gov For liquid crystalline materials, DSC is essential for detecting the subtle heat changes that accompany transitions between different mesophases (e.g., from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid). researchgate.netresearchgate.net The temperature at which a peak occurs indicates the transition temperature, while the area under the peak is proportional to the enthalpy (ΔH) of the transition. nih.gov The heating and cooling rates can also influence the observed transition temperatures, providing further insight into the kinetics of the phase changes. core.ac.uk

Table 5: Illustrative DSC Data for a Liquid Crystalline Benzoic Acid Derivative

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |

|---|---|---|---|---|

| Crystal → Smectic | 85 | 88 | 45 | Endothermic transition from solid crystal to an ordered liquid crystal phase. |

| Smectic → Nematic | 110 | 112 | 5 | A second, lower-energy transition to a less-ordered liquid crystal phase. researchgate.net |

| Nematic → Isotropic | 145 | 147 | 2 | The final transition to a clear, isotropic liquid; also known as the clearing point. |

Microscopic and Imaging Techniques

While DSC provides quantitative data on thermal transitions, microscopic techniques offer direct visual confirmation and characterization of the phases involved. For liquid crystalline materials, Polarized Optical Microscopy (POM), often combined with a hot stage, is a critical complementary technique. researchgate.netcore.ac.uk When a thin film of a liquid crystal is viewed between crossed polarizers, its anisotropic nature causes it to be birefringent, resulting in the appearance of distinct optical textures. Each type of liquid crystal mesophase (e.g., nematic, smectic A, smectic C) exhibits a unique and identifiable texture. researchgate.net By observing the sample on a hot stage while heating and cooling, researchers can visually confirm the transition temperatures measured by DSC and definitively identify the sequence of mesophases present in this compound. researchgate.net

Analytical Characterization of this compound in Research

Polarized Optical Microscopy (POM) for Mesophase Determination

In a typical POM experiment, a small sample of the compound is placed between two glass slides on a temperature-controlled hot stage. As the sample is heated from its crystalline solid state, it will eventually melt into a liquid crystalline phase. This transition is observable through the microscope. Liquid crystal phases are birefringent, meaning they can split a beam of polarized light into two rays, which then interfere to produce characteristic colors and patterns when viewed through a second polarizer (the analyzer) oriented perpendicular to the first. The isotropic liquid phase, on the other hand, is not birefringent and appears dark under cross-polarized light.

For calamitic (rod-like) liquid crystals such as the hydrogen-bonded dimers of this compound, the most commonly observed mesophases are the nematic (N) and various smectic (Sm) phases. Each of these phases has a distinct molecular arrangement, which in turn gives rise to a unique optical texture.

Upon cooling from the isotropic liquid, the formation of a nematic phase is often characterized by the appearance of a "Schlieren" texture. This texture is distinguished by the presence of dark brushes or "threads" that correspond to points or lines of singularity in the molecular alignment, known as disclinations. researchgate.netnih.gov The number of brushes emanating from a point defect (two or four) can provide information about the elastic properties of the liquid crystal.

As the temperature is further lowered, a transition to a more ordered smectic phase may occur. For instance, a smectic A (SmA) phase, where the molecules are arranged in layers with their long axes perpendicular to the layer planes, often exhibits a "focal conic" or "fan" texture. A smectic C (SmC) phase, in which the molecules are tilted within the layers, might show a broken focal conic texture or a Schlieren texture similar to the nematic phase, but with a higher viscosity. More ordered smectic phases, such as smectic B, often present a "mosaic" or "marbled" texture. researchgate.netnih.gov

The transition temperatures between these phases, as observed by the changes in texture under the POM, are critical data points. These temperatures are typically recorded during both heating and cooling cycles to identify the enantiotropic or monotropic nature of the mesophases. This information is often correlated with data from Differential Scanning Calorimetry (DSC) to provide a comprehensive thermal profile of the liquid crystalline material.

The following table illustrates the type of data that would be collected from a POM and DSC analysis of a liquid crystalline benzoic acid derivative. The specific transition temperatures and enthalpy changes for this compound would require experimental determination.

| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) | Enthalpy Change (ΔH) (kJ/mol) | Observed Texture |

|---|---|---|---|---|

| Crystal to Nematic (Cr → N) | - | - | - | Schlieren Texture |

| Nematic to Isotropic (N → I) | - | - | - | Disappearance of texture (dark field) |

Q & A

Q. What are the recommended synthetic routes for 4-(Cyanopropyloxy)benzoic acid, and how can reaction efficiency be optimized?

Answer: A common approach involves nucleophilic substitution or esterification reactions. For example, coupling 4-hydroxybenzoic acid with 3-cyanopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves moderate yields (~50–60%) . To optimize efficiency:

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios if intermediates precipitate.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Q. How can crystallographic data for this compound be obtained and refined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation of a saturated acetone solution.

- Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Solve structures using direct methods in SHELXS and refine with SHELXL (hydrogen atoms placed geometrically, anisotropic displacement parameters for non-H atoms) .

- Validate with WinGX for symmetry checks and ORTEP-3 for thermal ellipsoid visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyano and ester linkages (e.g., δ ~2.7 ppm for -CH₂CN protons, δ ~165 ppm for carbonyl carbons) .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ ions, with isotopic patterns matching C₁₁H₁₁NO₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Answer: Discrepancies (e.g., high R-factors or anomalous thermal parameters) may arise from:

Q. What strategies are effective for studying the compound’s biological activity, given structural similarities to other bioactive benzoic acids?

Answer:

- Structure-Activity Relationship (SAR) : Compare with analogs like 4-hydroxybenzoic acid () or 4-aminobenzoic acid () using molecular docking (e.g., AutoDock Vina) to predict enzyme-binding affinities.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase, referenced in ) at 10–100 μM concentrations.

- Metabolic Profiling : Use LC-MS/MS to identify metabolites, leveraging fragmentation patterns from related compounds ().

Q. How can computational methods aid in predicting the compound’s physicochemical properties?

Answer:

- LogP/Solubility : Calculate via ChemAxon or ADMET Predictor using SMILES strings (e.g., O=C(O)C1=CC=C(OCCCC#N)C=C1).

- pKa Estimation : Employ MarvinSketch to predict acidic/basic sites (carboxylic acid: pKa ~2.5; cyano group: non-ionizable) .

- Thermal Stability : Simulate decomposition pathways using Gaussian09 with DFT (B3LYP/6-31G* basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.